molecular formula C17H20N2O3S B5845180 2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B5845180
M. Wt: 332.4 g/mol
InChI Key: WSDRBCTXNKHVJC-UHFFFAOYSA-N
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Description

2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is an organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.4173 g/mol . This compound is characterized by its thiophene ring, which is substituted with ethyl, methyl, and ethoxybenzoyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves several steps. One common method includes the reaction of 4-ethoxybenzoyl chloride with 4-ethyl-5-methyl-3-thiophenecarboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoyl group, where nucleophiles like amines or thiols replace the ethoxy group.

Scientific Research Applications

2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The ethoxybenzoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-13-10(3)23-17(14(13)15(18)20)19-16(21)11-6-8-12(9-7-11)22-5-2/h6-9H,4-5H2,1-3H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDRBCTXNKHVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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